molecular formula C10H19FN2O2 B8240159 tert-butyl N-[(3S)-3-fluoropiperidin-4-yl]carbamate

tert-butyl N-[(3S)-3-fluoropiperidin-4-yl]carbamate

Cat. No.: B8240159
M. Wt: 218.27 g/mol
InChI Key: MPIIBGAKGQZLDK-JAMMHHFISA-N
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Description

tert-Butyl N-[(3S)-3-fluoropiperidin-4-yl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a fluorinated piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S)-3-fluoropiperidin-4-yl]carbamate typically involves the protection of the amine group in the piperidine ring with a tert-butyl carbamate group. This can be achieved through the reaction of the piperidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(3S)-3-fluoropiperidin-4-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amines .

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-[(3S)-3-fluoropiperidin-4-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its protected amine group allows for selective reactions at other sites on the molecule .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to pharmacologically active molecules. The fluorinated piperidine ring is a common motif in drug design due to its influence on the pharmacokinetic properties of drugs .

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and intermediates for various applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S)-3-fluoropiperidin-4-yl]carbamate involves its interaction with specific molecular targets. The fluorine atom in the piperidine ring can enhance the compound’s binding affinity to certain enzymes or receptors. The carbamate group can act as a protecting group, allowing for selective reactions at other sites on the molecule .

Comparison with Similar Compounds

  • tert-Butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate
  • tert-Butyl N-[(3S,5R)-5-fluoropiperidin-3-yl]carbamate
  • tert-Butyl carbamate

Uniqueness: tert-Butyl N-[(3S)-3-fluoropiperidin-4-yl]carbamate is unique due to its specific stereochemistry and the presence of a fluorine atom in the piperidine ring. This configuration can influence its reactivity and interactions with biological targets, making it a valuable compound in research and development .

Properties

IUPAC Name

tert-butyl N-[(3S)-3-fluoropiperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-4-5-12-6-7(8)11/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIIBGAKGQZLDK-JAMMHHFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1CCNC[C@@H]1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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